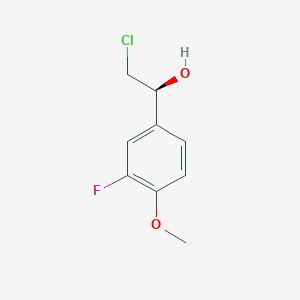
(1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol: is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring, along with an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium chloride, to form the corresponding alcohol.
Chlorination: The resulting alcohol is then chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed under mild conditions.
Major Products
Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.
Reduction: Formation of (1S)-2-hydroxy-1-(3-fluoro-4-methoxyphenyl)ethanol.
Substitution: Formation of (1S)-2-azido-1-(3-fluoro-4-methoxyphenyl)ethanol.
Applications De Recherche Scientifique
(1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol: has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups may enhance its binding affinity and specificity, while the methoxy group can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-2-chloro-1-(3-fluoro-4-hydroxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.
(1S)-2-chloro-1-(3-fluoro-4-methylphenyl)ethanol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
- The presence of the methoxy group in (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol imparts unique chemical and physical properties, such as increased solubility in organic solvents and potential for specific biological interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H10ClFO2 |
|---|---|
Poids moléculaire |
204.62 g/mol |
Nom IUPAC |
(1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10ClFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,12H,5H2,1H3/t8-/m1/s1 |
Clé InChI |
WEOJHWQBPOXBNH-MRVPVSSYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@@H](CCl)O)F |
SMILES canonique |
COC1=C(C=C(C=C1)C(CCl)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




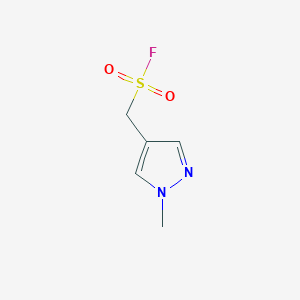
![2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13158360.png)

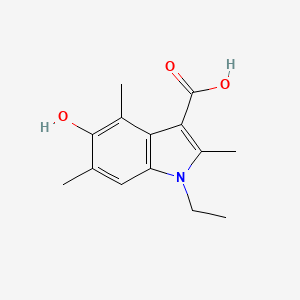
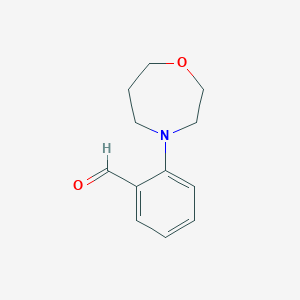
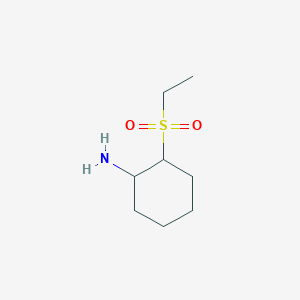
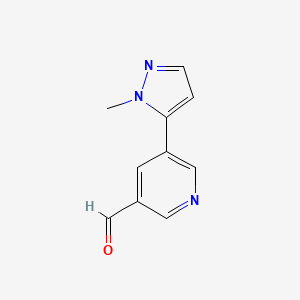

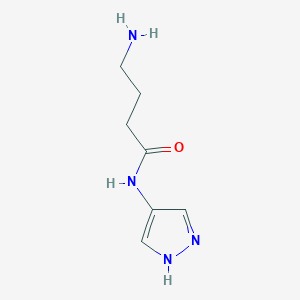
![1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13158417.png)
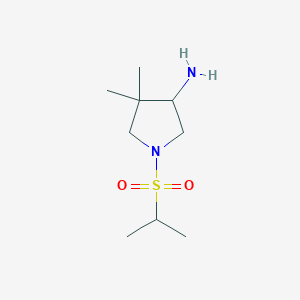
![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13158423.png)
